molecular formula C30H23IN2O3 B11559533 4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B11559533
M. Wt: 586.4 g/mol
InChI Key: NZNZNIYZSNXFME-UZWMFBFFSA-N
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Description

4-[(E)-{[(2,2-Diphenylcyclopropyl)formamido]imino}methyl]phenyl 2-iodobenzoate is a complex organic compound that features a cyclopropyl group, a formamido group, and an iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2,2-Diphenylcyclopropyl)formamido]imino}methyl]phenyl 2-iodobenzoate typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.

    Introduction of the Formamido Group: The formamido group is introduced via a formylation reaction, where a formylating agent reacts with an amine.

    Coupling with Iodobenzoate: The final step involves coupling the cyclopropylformamido intermediate with 2-iodobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Use of Catalysts: Catalysts such as palladium or copper may be employed to enhance reaction efficiency.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2,2-Diphenylcyclopropyl)formamido]imino}methyl]phenyl 2-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-[(E)-{[(2,2-Diphenylcyclopropyl)formamido]imino}methyl]phenyl 2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2,2-Diphenylcyclopropyl)formamido]imino}methyl]phenyl 2-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[(2,2-Diphenylcyclopropyl)formamido]imino}methyl]phenyl 2-bromobenzoate
  • 4-[(E)-{[(2,2-Diphenylcyclopropyl)formamido]imino}methyl]phenyl 2-chlorobenzoate
  • 4-[(E)-{[(2,2-Diphenylcyclopropyl)formamido]imino}methyl]phenyl 2-fluorobenzoate

Uniqueness

The uniqueness of 4-[(E)-{[(2,2-Diphenylcyclopropyl)formamido]imino}methyl]phenyl 2-iodobenzoate lies in the presence of the iodobenzoate moiety, which imparts distinct reactivity and potential for further functionalization compared to its halogenated analogs.

Properties

Molecular Formula

C30H23IN2O3

Molecular Weight

586.4 g/mol

IUPAC Name

[4-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C30H23IN2O3/c31-27-14-8-7-13-25(27)29(35)36-24-17-15-21(16-18-24)20-32-33-28(34)26-19-30(26,22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-18,20,26H,19H2,(H,33,34)/b32-20+

InChI Key

NZNZNIYZSNXFME-UZWMFBFFSA-N

Isomeric SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5I

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5I

Origin of Product

United States

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